molecular formula C10H20O B13531010 2-(2-Methylbutyl)cyclopentan-1-ol

2-(2-Methylbutyl)cyclopentan-1-ol

Cat. No.: B13531010
M. Wt: 156.26 g/mol
InChI Key: QJXIKCPFRSCCEF-UHFFFAOYSA-N
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Description

2-(2-Methylbutyl)cyclopentan-1-ol is an organic compound with the molecular formula C10H20O It is a cyclopentanol derivative, where the cyclopentane ring is substituted with a 2-methylbutyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylbutyl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with 2-methylbutyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, followed by reduction of the resulting ketone to the corresponding alcohol using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylbutyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.

Major Products Formed

    Oxidation: 2-(2-Methylbutyl)cyclopentanone or 2-(2-Methylbutyl)cyclopentanoic acid.

    Reduction: 2-(2-Methylbutyl)cyclopentane.

    Substitution: 2-(2-Methylbutyl)cyclopentyl chloride or bromide.

Scientific Research Applications

2-(2-Methylbutyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methylbutyl)cyclopentan-1-ol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: The parent compound without the 2-methylbutyl substitution.

    2-(2-Methylpropyl)cyclopentan-1-ol: A similar compound with a different alkyl substituent.

    2-(2-Methylbutyl)cyclohexan-1-ol: A cyclohexanol derivative with the same alkyl group.

Uniqueness

2-(2-Methylbutyl)cyclopentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2-(2-methylbutyl)cyclopentan-1-ol

InChI

InChI=1S/C10H20O/c1-3-8(2)7-9-5-4-6-10(9)11/h8-11H,3-7H2,1-2H3

InChI Key

QJXIKCPFRSCCEF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1CCCC1O

Origin of Product

United States

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